Allocryptopine
Overview
Description
Allocryptopine is a bioactive isoquinoline alkaloid found in various plants of the Papaveraceae family, including Glaucium arabicum, Argemone mexicana, Eschscholtzia, Corydalis, Fumaria, Chelidonium, and Hunnemannia fumariifolia . It is known for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anti-arrhythmic effects .
Mechanism of Action
Target of Action
Allocryptopine’s primary targets are multiple ion channels and the CX3CL1–CX3CR1 axis . These targets play a crucial role in the regulation of heart rhythm and inflammatory responses, respectively.
Mode of Action
This compound interacts with its targets, leading to changes in their function. In the case of ion channels, it focuses on reducing repolarization dispersion . For the CX3CL1–CX3CR1 axis, it downregulates upstream chemokine CX3CL1 and GNB5 content .
Biochemical Pathways
The affected pathways include the chemokine signaling pathway and apoptosis in the Kyoto Encyclopedia of Genes and Genomes (KEGG) . The downstream effects of these pathways involve the regulation of heart rhythm and inflammatory responses.
Pharmacokinetics
The lack of parameters regarding toxicology and pharmacokinetics is a clear limitation of this compound research .
Result of Action
This compound exhibits potential anti-arrhythmic actions in various animal models . It also has anti-inflammatory and neuroprotection properties . It reduces phosphorylation of AKT and NF-κB, as well as the degree of apoptosis, to improve the inflammatory response in the colon .
Biochemical Analysis
Biochemical Properties
Allocryptopine interacts with various enzymes, proteins, and other biomolecules. It forms spontaneous and stable complexes with human serum albumin (HSA) and α-1-acid glycoprotein (AAG), with this compound displaying a stronger affinity towards both proteins .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It has potential anti-arrhythmic actions in various animal models . It also exhibits anti-inflammatory effects, potentially ameliorating inflammatory bowel disease (IBD) .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has been found to inhibit the CX3CL1/GNB5/AKT2/NF-κB/apoptosis pathway, improving the intestinal barrier to reduce colitis response . It also acts on the CX3CL1–CX3CR1 axis to achieve neuroprotection .
Dosage Effects in Animal Models
This compound exhibits potential anti-arrhythmic actions in various animal models
Transport and Distribution
This compound can be widely distributed in tissues and exist as low levels of residue
Preparation Methods
Allocryptopine can be synthesized through several methods, including both laboratory and industrial processes. One common method involves the extraction from plants rich in this compound using acidic water. The plant material is soaked in acidic water, followed by purification steps to isolate the compound . Another method involves the use of organic solvents, although this approach may result in impurities .
Chemical Reactions Analysis
Allocryptopine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Complex Formation: This compound forms stable complexes with plasma proteins such as human serum albumin and α-1-acid glycoprotein.
Scientific Research Applications
Allocryptopine has a wide range of scientific research applications:
Chemistry: It is used in studies involving natural product synthesis and alkaloid chemistry.
Biology: this compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: It has potential therapeutic applications in treating arrhythmias, inflammatory diseases, and neurodegenerative conditions
Comparison with Similar Compounds
Allocryptopine is structurally similar to protopine, another isoquinoline alkaloid. Both compounds share a benzylisoquinoline core, but this compound has an additional methoxy group on the aromatic ring . This structural difference contributes to its unique pharmacological profile. Other similar compounds include cryptopine and α-fagarine, which also belong to the isoquinoline alkaloid family .
This compound’s distinct chemical structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
7,8-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(23)8-13-4-5-18(24-2)21(25-3)16(13)11-22/h4-5,9-10H,6-8,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBRYAPKQCZIAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871677 | |
Record name | Allocryptopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24240-04-8, 485-91-6, 48216-02-0 | |
Record name | β-Allocryptopine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24240-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Allocryptopine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=485-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Allocryptopine | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Allocryptopine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024240048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allocryptopine | |
Source | DTP/NCI | |
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Record name | Fagarine I | |
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Record name | Allocryptopine | |
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Record name | 5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.933 | |
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Record name | Allocryptopine | |
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Record name | ALLOCRYPTOPINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural relationship between Allocryptopin and other alkaloids like Berberine?
A1: Allocryptopin can be synthesized from tetrahydroprotoberberines []. Additionally, α-Allocryptopin reacts with phosphorus trichloride to yield dihydroanhydroberberine methochloride, which can be further converted to anhydromethylberberine via Hofmann degradation []. This suggests a close structural relationship and the possibility of interconversion between these alkaloids.
Q2: How is Allocryptopin synthesized from Schöpf's Base VI?
A2: Schöpf's Base VI, an isoindolobenzazepine derivative, can be converted to Allocryptopin via a multi-step synthesis. The process involves the Hofmann degradation of the bromomethylate of Schöpf's Base VI, yielding two unsaturated bases. One of these bases, a 10-membered ces-dibenzazecine, can be further converted to α-Allocryptopin, albeit in low yield [, ].
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